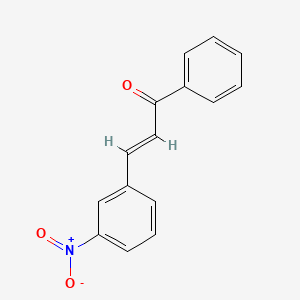

3-Nitrochalcone

Descripción general

Descripción

3-Nitrochalcone is an organic compound with the molecular formula C15H11NO3 It is a derivative of chalcone, which is an α,β-unsaturated ketone Chalcones are known for their diverse biological activities and are widely studied for their potential pharmacological properties

Mecanismo De Acción

Target of Action

3-Nitrochalcone primarily targets the binding pockets of enzymes or receptors with appropriately placed cysteine and acid residues . These targets play a crucial role in the biological activity of the compound.

Mode of Action

The nitro group in this compound represents a masked electrophile in the design of covalent inhibitors . The strong electron-withdrawing inductive and resonance effect of this group cause changes in the polarity of the molecules which, in turn, favors interaction of the drug molecules with nucleophilic sites of protein structures to inhibit enzyme activity .

Pharmacokinetics

The molecular weight of this compound is 2532527 , which could influence its bioavailability and pharmacokinetic properties.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended to avoid letting the compound enter drains, indicating that it may be sensitive to certain environmental conditions . .

Análisis Bioquímico

Biochemical Properties

They can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions in significant ways .

Cellular Effects

Chalcone derivatives have been shown to have anti-anxiety, anti-depression, and analgesic effects . They have the ability to bind distinctive receptors, from rat brain homogenates, by displacement of labelled specific ligands .

Molecular Mechanism

Chalcones have been shown to regulate various cell signaling pathways, such as nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and phosphoinositide 3-kinase/protein kinase B (PI3K/AKT), which are involved in cell survival, apoptosis, and inflammation .

Dosage Effects in Animal Models

Numerous animal and human clinical studies have demonstrated the high food safety profile of chalcones, as they do not exhibit cytotoxic effects on normal cells .

Metabolic Pathways

Chalcones are synthesized from two main precursors: one molecule of 4-coumaroyl-CoA (derived from phenylalanine) and three molecules of malonyl-CoA (derived from acetyl-CoA) .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Nitrochalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of an aryl aldehyde with an aryl methyl ketone in the presence of a base. For this compound, the specific reactants are 3-nitrobenzaldehyde and acetophenone. The reaction is typically carried out in an alcoholic solvent such as ethanol, with sodium hydroxide as the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Purification is usually achieved through recrystallization or column chromatography .

Análisis De Reacciones Químicas

Types of Reactions: 3-Nitrochalcone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitro-substituted benzoic acids.

Reduction: The nitro group can be reduced to an amino group, forming 3-aminochalcone.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

Oxidation: 3-Nitrobenzoic acid.

Reduction: 3-Aminochalcone.

Substitution: Halogenated derivatives of this compound.

Aplicaciones Científicas De Investigación

3-Nitrochalcone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: Studies have shown its potential as an antimicrobial and antifungal agent.

Medicine: Research indicates its potential as an anti-inflammatory and anticancer agent.

Comparación Con Compuestos Similares

3-Nitrochalcone can be compared with other chalcone derivatives:

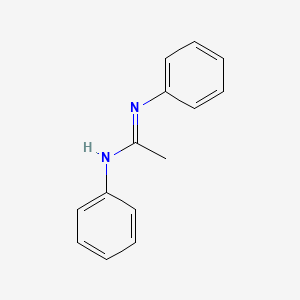

3-Aminochalcone: Similar structure but with an amino group instead of a nitro group. It has different biological activities and applications.

4-Nitrochalcone: Another nitro-substituted chalcone with the nitro group at the para position. It exhibits different reactivity and biological properties.

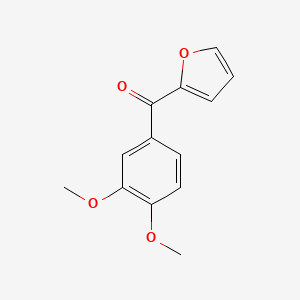

3,4-Dimethoxychalcone: A methoxy-substituted chalcone with distinct pharmacological activities.

Uniqueness: this compound is unique due to its specific nitro substitution, which imparts distinct chemical reactivity and biological activities compared to other chalcone derivatives .

Propiedades

IUPAC Name |

(E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c17-15(13-6-2-1-3-7-13)10-9-12-5-4-8-14(11-12)16(18)19/h1-11H/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMFBODMWKWBFOK-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-48-2, 24721-24-2 | |

| Record name | Chalcone, 3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propen-1-one, 3-(3-nitrophenyl)-1-phenyl-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024721242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 614-48-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-nitrochalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What kind of biological activities have been reported for 3-Nitrochalcones?

A1: Research indicates that 3-Nitrochalcone derivatives exhibit notable antimicrobial activity. Specifically, they have demonstrated efficacy against various bacteria, including Salmonella typhi and Shigella flexneri []. Additionally, some 3-Nitrochalcones display antifungal properties []. They have also shown potential as α-glucosidase and/or α-amylase inhibitors, suggesting potential anti-inflammatory applications [].

Q2: How does the structure of this compound influence its antimicrobial activity?

A2: While the exact mechanism of action for all 3-Nitrochalcones requires further investigation, studies highlight the importance of the nitro group and its position on the chalcone scaffold. Research suggests that the presence of the nitro group at the 3-position on the chalcone skeleton is crucial for antimicrobial activity []. Additionally, the introduction of electron-donating or electron-withdrawing substituents on the aromatic rings of the chalcone structure can significantly impact the compound's antifungal and cytotoxic activity [].

Q3: Can you provide examples of how researchers are modifying the this compound structure to study its effects?

A3: Researchers are exploring various structural modifications to optimize the activity of 3-Nitrochalcones. One example involves introducing different substituents on the aromatic rings. A study investigated the impact of incorporating dimethylamino groups alongside the nitro group, analyzing their structural effects []. Another study explored the biotransformation of 3-Nitrochalcones by entomopathogenic fungi, yielding novel glycosylated derivatives []. These modifications offer insights into structure-activity relationships and can guide the development of more potent and selective compounds.

Q4: Are there any analytical techniques commonly used to characterize 3-Nitrochalcones?

A4: Several analytical techniques are employed to characterize 3-Nitrochalcones. Common methods include Nuclear Magnetic Resonance spectroscopy (1H NMR and 13C NMR), Infrared spectroscopy (IR), and elemental analysis for structural confirmation []. Researchers also utilize these techniques to analyze the products of biotransformation experiments, confirming the formation of new derivatives [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-2-[(4-bromoanilino)methylidene]-1-benzothiophen-3-one](/img/structure/B7762888.png)

![(4E)-4-[(3-chloroanilino)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B7762927.png)

![3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile](/img/structure/B7762938.png)

![4,6-Dimethyl-2-(4-methylbenzoyl)thieno[2,3-B]pyridin-3-amine](/img/structure/B7762948.png)

![(2E)-3-[(2-fluorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B7762968.png)

![6,10-dithia-2,4,12-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),4,8,11-pentaene-5,11-diamine](/img/structure/B7762972.png)